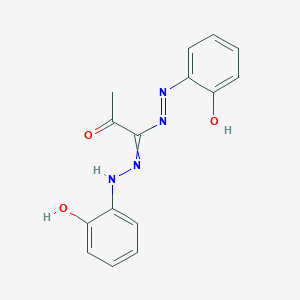
6|A-fluoro-17|A-hydroxyandrost-4-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6|A-fluoro-17|A-hydroxyandrost-4-en-3-one is a synthetic steroid compound that belongs to the class of androstanoids It is characterized by the presence of a fluorine atom at the 6-alpha position and a hydroxyl group at the 17-alpha position on the androst-4-en-3-one backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6|A-fluoro-17|A-hydroxyandrost-4-en-3-one typically involves multiple steps, starting from readily available steroid precursors. One common synthetic route includes the fluorination of a suitable steroid intermediate at the 6-alpha position, followed by the introduction of a hydroxyl group at the 17-alpha position. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the hydroxylation step may require reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
6|A-fluoro-17|A-hydroxyandrost-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17-alpha position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the double bond in the androst-4-en-3-one backbone.
Substitution: The fluorine atom at the 6-alpha position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct chemical and biological properties.
科学的研究の応用
6|A-fluoro-17|A-hydroxyandrost-4-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying steroid chemistry and developing new synthetic methodologies.
Biology: The compound serves as a tool for investigating the biological roles of fluorinated steroids and their interactions with cellular receptors.
Medicine: Research explores its potential therapeutic applications, including its use as an anti-inflammatory agent or in hormone replacement therapy.
Industry: The compound is utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
作用機序
The mechanism of action of 6|A-fluoro-17|A-hydroxyandrost-4-en-3-one involves its interaction with specific molecular targets, such as steroid hormone receptors. The fluorine atom at the 6-alpha position enhances the compound’s binding affinity and selectivity for these receptors, leading to modulation of gene expression and subsequent physiological effects. The hydroxyl group at the 17-alpha position also plays a crucial role in its activity by influencing the compound’s metabolic stability and bioavailability.
類似化合物との比較
Similar Compounds
2alpha-fluoro-17beta-hydroxyandrost-4-en-3-one: Another fluorinated steroid with a fluorine atom at the 2-alpha position.
9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione: A fluorinated steroid with additional hydroxyl and ketone groups.
Uniqueness
6|A-fluoro-17|A-hydroxyandrost-4-en-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6-alpha position and the hydroxyl group at the 17-alpha position differentiates it from other fluorinated steroids, leading to unique interactions with molecular targets and potential therapeutic applications.
特性
CAS番号 |
1852-58-0 |
|---|---|
分子式 |
C19H27FO2 |
分子量 |
306.4 g/mol |
IUPAC名 |
(6R,8R,9S,10R,13S,14S,17S)-6-fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H27FO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,22H,3-8,10H2,1-2H3/t12-,13-,14-,16+,17-,18+,19-/m0/s1 |
InChIキー |
GGQPTOITOZXLBE-ZVBLRVHNSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H](C4=CC(=O)CC[C@]34C)F |
正規SMILES |
CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dibenzo[c,m]pentaphene](/img/structure/B14743688.png)
![4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine](/img/structure/B14743697.png)
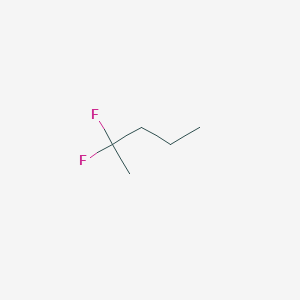

![N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14743714.png)
![Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-](/img/structure/B14743720.png)

![1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol](/img/structure/B14743725.png)
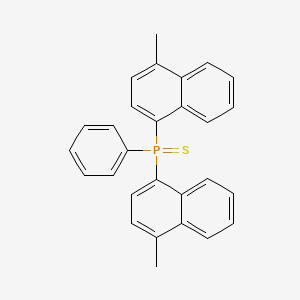
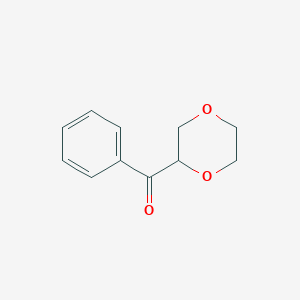
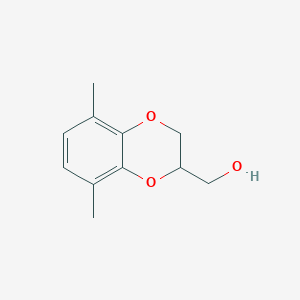

![N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B14743761.png)
